5-[(4-FLUOROPHENOXY)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-[(4-Fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methylbenzyl group, and a triazole ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Fluorophenoxy Group: This step involves the reaction of a fluorophenol with a suitable alkylating agent to form the fluorophenoxy group.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne.
Coupling Reactions: The final step involves coupling the fluorophenoxy group, the pyrazole ring, and the triazole ring under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyrazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives of the triazole or pyrazole rings.
Substitution: Formation of substituted derivatives at the fluorophenoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful for investigating enzyme mechanisms, receptor-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development. It can be explored for its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-Fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
- **5-[(4-Fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-ylsulfone
- **5-[(4-Fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-ylsulfoxide
Uniqueness
The uniqueness of 5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for scientific research and industrial applications. Its unique structure allows for the exploration of new chemical and biological interactions, making it a valuable tool for advancing knowledge in these fields.
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-14-2-4-15(5-3-14)11-25-12-17(10-22-25)26-19(23-24-20(26)28)13-27-18-8-6-16(21)7-9-18/h2-10,12H,11,13H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCVLYXLKNRVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)COC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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